molecular formula C19H23N3O3 B2662089 N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 953987-32-1

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2662089
CAS No.: 953987-32-1
M. Wt: 341.411
InChI Key: NRNVNFLCLOMIPZ-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenethyl group, and a methoxyphenyl group linked through an oxalamide moiety

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNVNFLCLOMIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenethyl)-N2-(2-hydroxyphenyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(2-nitrophenyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-methoxyphenyl isocyanate. The reaction is generally conducted in a solvent such as dichloromethane under reflux conditions to ensure complete conversion of reactants into the desired product. The resultant compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight325.39 g/mol
CAS Number953951-99-0
Melting PointNot available

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. In particular, it appears to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The mechanism of action for this compound involves:

  • Interaction with Biological Macromolecules : The dimethylamino group may facilitate hydrogen bonding with proteins or nucleic acids, influencing their activity.
  • Enzyme Modulation : The compound may act as an inhibitor or activator for certain enzymes, thereby altering metabolic pathways.
  • Receptor Binding : It is hypothesized that this oxalamide could bind to specific receptors, affecting cellular responses.

Comparative Studies

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N1-(4-(dimethylamino)phenethyl)-N2-(p-tolyl)oxalamideModerateLow
N1-(4-(dimethylamino)phenethyl)-N2-(m-tolyl)oxalamideLowHigh

These differences can be attributed to variations in the substituents attached to the oxalamide backbone, which influence both steric and electronic properties.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study evaluated its effects on neuronal cell death induced by oxidative stress. Results indicated that this compound significantly reduced cell death in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antifungal Activity : In another study, the compound was tested against various fungal strains, showing promising results in inhibiting growth, particularly against Candida albicans.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-(dimethylamino)phenethylamine and 2-methoxyphenyl isocyanate in dichloromethane under reflux, followed by purification via column chromatography . Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield (e.g., 35–52% yields reported for analogous oxalamides) . Industrial scalability may involve continuous flow reactors for improved parameter control .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this oxalamide?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ ~3.8 ppm) .
  • ESI-MS/HRMS : For molecular weight validation (e.g., observed [M+H⁺] peaks within ±0.5 ppm accuracy) .
  • HPLC : To assess purity (>90% achievable via gradient elution with C18 columns) .

Q. How do structural features like the dimethylamino and methoxyphenyl groups influence bioactivity?

  • Methodological Answer : The dimethylamino group enhances lipophilicity and basicity, potentially improving membrane permeability. The 2-methoxyphenyl moiety contributes to π-π stacking and hydrogen bonding with biological targets, as seen in analogous compounds with IC₅₀ values <10 μM in enzyme inhibition assays . Substituent position (e.g., 2- vs. 4-methoxy) alters steric and electronic interactions, impacting target affinity .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical. Analogous oxalamides show MIC ranges of 8–32 μg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media).
  • Stability Testing : Use HPLC to check compound degradation in assay buffers .
  • Orthogonal Assays : Confirm apoptosis (flow cytometry) if cytotoxicity conflicts arise (e.g., MTT vs. ATP assays) .

Q. What strategies identify molecular targets of this compound in cancer cells?

  • Methodological Answer :

  • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • Kinase Profiling : Screen against recombinant kinase panels (e.g., Eurofins KinaseProfiler) .
  • Molecular Docking : Predict binding to apoptosis regulators (e.g., Bcl-2) using AutoDock Vina .

Q. How can SAR studies optimize this compound for selective enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace methoxy with ethoxy/propoxy groups to modulate steric bulk .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (oxalamide carbonyl) and hydrophobic regions (dimethylamino phenethyl) .
  • Enzymatic Assays : Compare IC₅₀ values against isoforms (e.g., CYP4F11 vs. CYP3A4) to assess selectivity .

Q. What experimental approaches evaluate enantiomer-specific effects?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
  • Circular Dichroism : Confirm absolute configuration .
  • Biological Testing : Compare enantiomer activity in cell-based assays (e.g., apoptosis in HeLa cells) .

Q. How can metabolic stability and degradation pathways be studied?

  • Methodological Answer :

  • Liver Microsomes : Incubate with NADPH and analyze metabolites via LC-MS (e.g., hydroxylation at benzylic positions) .
  • CYP Inhibition : Test CYP450 isoforms (3A4, 2D6) to predict drug-drug interactions .
  • Forced Degradation : Expose to acidic/basic/oxidative conditions and monitor degradation products .

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